3-[(3-Amino-3-oxopropyl)selanyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Amino-3-oxopropyl)selanyl]propanoic acid is an organic compound that belongs to the class of carboxylic acids It contains a carboxyl group (-COOH) and an amino group (-NH2) attached to a propanoic acid backbone, with a selanyl (selenium-containing) group linked to the propyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Amino-3-oxopropyl)selanyl]propanoic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, where a base abstracts a proton from the alpha carbon of a malonic ester, which is then alkylated with an alkyl halide. The hydrolysis of the esters and the amide protecting group under aqueous acidic conditions generates the desired amino acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3-Amino-3-oxopropyl)selanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The selanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include selenoxide, selenone, alcohol derivatives, and various substituted amino acids.
Wissenschaftliche Forschungsanwendungen
3-[(3-Amino-3-oxopropyl)selanyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s selenium content makes it useful for studying selenium’s role in biological systems.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-[(3-Amino-3-oxopropyl)selanyl]propanoic acid involves its interaction with various molecular targets and pathways. The selanyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The amino and carboxyl groups allow the compound to interact with enzymes and receptors, potentially modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Selenomethionine: Another selenium-containing amino acid, used as a dietary supplement and in research.
Uniqueness
3-[(3-Amino-3-oxopropyl)selanyl]propanoic acid is unique due to its specific structure, combining a selanyl group with a propanoic acid backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
62673-26-1 |
---|---|
Molekularformel |
C6H11NO3Se |
Molekulargewicht |
224.13 g/mol |
IUPAC-Name |
3-(3-amino-3-oxopropyl)selanylpropanoic acid |
InChI |
InChI=1S/C6H11NO3Se/c7-5(8)1-3-11-4-2-6(9)10/h1-4H2,(H2,7,8)(H,9,10) |
InChI-Schlüssel |
VZYHUKFGCUVNDR-UHFFFAOYSA-N |
Kanonische SMILES |
C(C[Se]CCC(=O)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.